1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-8-12-6-7-17(14(12)16-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUHJCFKXXKAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC(=CN=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Strategic Precursor Synthesis and Halogenation of the Pyrrolo[2,3-b]pyridine Core
A crucial aspect of synthesizing the target compound is the efficient preparation of the halogenated 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core. This typically involves the synthesis of a key intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and the exploration of regioselective halogenation techniques.
Preparation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a Key Intermediate
The intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a pivotal precursor. Several synthetic routes have been developed for its preparation.
One common approach begins with 2-aminopyridine. This method involves the bromination of 2-aminopyridine to yield 5-bromo-2-aminopyridine. Subsequent iodination gives 5-bromo-3-iodo-2-aminopyridine sulfate. A Sonogashira coupling followed by deprotection and intramolecular cyclization then affords the desired 5-bromo-7-azaindole google.com.
Another effective method starts from 2-amino-3-methyl-5-bromopyridine. This precursor is oxidized using Caro's acid to produce 2-nitro-3-methyl-5-bromopyridine. This intermediate then reacts with tetrahydropyrrole and N,N-dimethylformamide dimethylacetal (DMF-DMA). The final step involves a reduction and ring closure to form 5-bromo-7-azaindole chemicalbook.compatsnap.com.
A further synthetic strategy utilizes 2-hydrazino-5-bromopyridine. In this process, the starting material is dissolved in a solvent, and concentrated sulfuric acid is added. The mixture is heated, and a catalyst is introduced, followed by the addition of acetaldehyde. A reflux reaction, followed by cooling, filtration, and purification, yields 5-bromo-7-azaindole patsnap.com.
The synthesis can also be achieved by the hydrogenation and reduction of 7-azaindole to 7-azaindoline, followed by bromination to produce 5-bromo-7-azaindoline. Subsequent dehydrogenation then yields 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Table 1: Synthetic Routes to 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Starting Material | Key Steps |
| 2-Aminopyridine | Bromination, Iodination, Sonogashira Coupling, Cyclization |
| 2-Amino-3-methyl-5-bromopyridine | Oxidation, Reaction with DMF-DMA, Reduction, Ring Closure |
| 2-Hydrazino-5-bromopyridine | Reaction with acetaldehyde in the presence of acid and catalyst |
| 7-Azaindole | Hydrogenation, Bromination, Dehydrogenation |
Regioselective Bromination and Iodination Procedures on the 7-Azaindole System
The regioselective introduction of halogen atoms onto the 7-azaindole core is a critical step in the synthesis of various derivatives. The electronic nature of the fused pyridine and pyrrole (B145914) rings dictates the position of electrophilic substitution.
An efficient and highly regiocontrolled route has been reported for the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole from the parent 7-azaindole. This multi-step process involves a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate. This method is noted for its operational simplicity, with each product being isolated via direct crystallization.
N-Benzylation Strategies on the Pyrrolic Nitrogen (N-1 Position)
The introduction of a benzyl (B1604629) group at the N-1 position of the pyrrole ring is a key transformation in the synthesis of the target molecule. This can be achieved through direct alkylation or alternative functionalization techniques.
Direct N-Alkylation Protocols Utilizing Benzyl Halides
Direct N-alkylation using benzyl halides is a common and straightforward method for introducing the benzyl group. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated pyrrolic nitrogen attacks the electrophilic benzyl carbon.
A representative example of this type of reaction, although on a different but related heterocyclic core, is the N-benzylation of an isatin derivative. In this procedure, the isatin derivative is treated with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction proceeds at room temperature to yield the N-benzylated product mdpi.com. These conditions are generally applicable to the N-alkylation of other N-H containing heterocycles.
The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are often used to deprotonate the pyrrole nitrogen, generating the corresponding anion which then reacts with the benzyl halide.
Alternative N-Functionalization Techniques for Benzyl Group Introduction
Besides direct alkylation, other methods can be employed to introduce a benzyl group at the N-1 position. These techniques can offer advantages in terms of regioselectivity and functional group tolerance.
Phase-transfer catalysis (PTC) provides a valuable alternative for N-alkylation reactions. In this method, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated substrate from an aqueous or solid phase to an organic phase where the reaction with the alkylating agent occurs. This technique has been successfully applied to the N-benzylation of adenine, yielding the 9-benzylated product as the major isomer zendy.io. The use of chiral phase-transfer catalysts can also lead to enantioselective N-alkylation of pyrroles and indoles researchgate.net.
The regioselectivity of N-alkylation in azaindole systems can be influenced by various factors, including the substitution pattern on the ring and the reaction conditions. For instance, in the N-alkylation of the 1H-indazole scaffold, the choice of base and solvent has been shown to significantly impact the ratio of N-1 to N-2 alkylated products beilstein-journals.org.
Enzymatic methods also present a novel approach to N-functionalization. While not a direct benzylation, the use of indole (B1671886) prenyltransferases has been shown to catalyze the N-prenylation of azaindole substrates, demonstrating the potential for biocatalytic N-alkylation nih.gov.
Pyrrolo[2,3-b]pyridine Ring Construction Methodologies
The construction of the pyrrolo[2,3-b]pyridine ring system itself is a fundamental aspect of the synthesis of these compounds. Various synthetic strategies have been developed to assemble this bicyclic heterocycle.
The Bartoli and Batcho-Leimgruber indole syntheses are well-established methods that have been successfully applied to the preparation of azaindoles. These reactions are often productive in creating the pyrrolo[2,3-b]pyridine scaffold pharmablock.com.
Cyclo-condensation reactions offer another versatile approach. For example, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of an acid catalyst can produce substituted 1H-pyrrolo[2,3-b]pyridines.
Furthermore, intramolecular cyclization reactions are a powerful tool for constructing the pyrrolo[2,3-b]pyridine ring. A method for preparing 5-bromo-7-azaindole involves an intramolecular cyclization of a 5-bromo-3-alkynyl-2-aminopyridine intermediate.
Table 2: Methodologies for Pyrrolo[2,3-b]pyridine Ring Construction
| Methodology | Description |
| Bartoli Indole Synthesis | Reaction of a nitro-pyridine with a vinyl Grignard reagent. |
| Batcho-Leimgruber Indole Synthesis | A two-step process involving the formation of an enamine followed by cyclization. |
| Cyclo-condensation Reactions | Reaction of a substituted aminopyrrole with a dicarbonyl compound or its equivalent. |
| Intramolecular Cyclization | Ring closure of a suitably functionalized pyridine derivative. |
Fischer Indole Cyclization and its Adaptation for 7-Azaindole Frameworks
The Fischer indole synthesis is a widely utilized method for creating indole rings, and it has been effectively adapted for the synthesis of the 7-azaindole framework. researchgate.net This reaction typically involves the acid-catalyzed cyclization of a pyridylhydrazone. For instance, 2,3-disubstituted 7-azaindoles can be synthesized by the cyclization of 2-pyridylhydrazones derived from various ketones under the influence of polyphosphoric acid (PPA) at elevated temperatures, typically between 160-180°C. researchgate.netresearchgate.net This approach has been successfully applied to produce bromo-substituted derivatives, which are key precursors to compounds like 1-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. researchgate.net The versatility of this method allows for the introduction of various substituents at the 2 and 3 positions of the 7-azaindole core, depending on the choice of the starting ketone.
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-Pyridylhydrazone of cyclohexanone | Polyphosphoric acid (PPA), 160-180°C | 5,6,7,8-Tetrahydro-9H-pyrid[2,3-b]indole | 76% |
| 2-Pyridylhydrazone of cycloheptanone | Polyphosphoric acid (PPA), 160-180°C | Cycloheptane-fused 7-azaindole | 51% |
| 2-Pyridylhydrazone of β-tetralone | Polyphosphoric acid (PPA), 160-180°C | Tetralone-fused 7-azaindole | 61% |
| 2-Pyridylhydrazone of 7-methoxy-α-tetralone | Polyphosphoric acid (PPA), 160-180°C | Methoxy-tetralone-fused 7-azaindole | 46% |
Hemetsberger Cyclization for Pyrrole-Fused Pyridine Systems
While specific examples for the direct synthesis of this compound using the Hemetsberger cyclization are not prevalent in the provided search results, this reaction is a known method for the synthesis of pyrroles and could theoretically be adapted for pyrrole-fused pyridine systems. The reaction involves the thermal or base-catalyzed decomposition of α-azido-α,β-unsaturated esters. The adaptation of this method to a pyridine-based substrate would be a potential avenue for the formation of the 7-azaindole core.
Metal-Catalyzed Cycloisomerization Reactions for Substituted 7-Azaindoles
Metal-catalyzed reactions offer a powerful and versatile approach to the synthesis of substituted 7-azaindoles. mdpi.com Palladium and rhodium catalysts have been particularly effective in these transformations. mdpi.com One notable method involves the palladium-catalyzed annulation of amino ortho-chloropyridines with pyruvic acid derivatives, proceeding through an enamine formation followed by a Heck reaction. mdpi.com Another innovative approach utilizes rhodium(III) catalysis for the synthesis of 7-azaindoles from alkynes and N-substituted aminopyridines, where silver ions are proposed to facilitate the C-H bond cleavage of the aminopyridine. mdpi.com These methods provide access to a wide range of substituted 7-azaindoles under relatively mild conditions.
An acid-catalyzed synthesis of 7-azaindole derivatives has also been reported, starting from 3-alkynyl-2-aminopyridines. mdpi.com This two-step process begins with a Sonogashira coupling reaction using a CuI/Pd(PPh3)4 catalytic system, followed by ring closure under acidic conditions. mdpi.com
| Catalytic System | Starting Materials | Product |
| Pd(Pt-Bu3)2 | Amino ortho-chloropyridines, Pyruvic acid derivatives | Substituted 4- and 7-azaindoles |
| Rh(III) | Alkynes, N-substituted aminopyridines | 7-Azaindole derivatives |
| CuI/Pd(PPh3)4 | 3-Alkynyl-2-aminopyridines | 7-Azaindole derivatives |
Electrocyclization Approaches for Fused Heterocyclic Ring Systems
Electrocyclization reactions represent another potential strategy for the construction of fused heterocyclic systems like 7-azaindoles. These reactions involve the concerted cyclization of a linear π-system to form a cyclic compound. While the direct application of electrocyclization to form the this compound was not explicitly detailed in the search results, the principles of this reaction type are applicable to the formation of fused rings. For instance, dearomative cycloaddition reactions of 2-alkynyl pyridines with diarylcyclopropenones have been shown to produce densely functionalized indolizinones, a related fused heterocyclic system. rsc.org
Advanced Cross-Coupling Reactions for Scaffold Diversification
Once the 5-bromo-7-azaindole core is synthesized, advanced cross-coupling reactions are instrumental in diversifying the scaffold, particularly at the C-5 bromo position.
Suzuki-Miyaura Coupling at the C-5 Bromo Position
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and benzyl groups at the C-5 position by coupling the bromo-substituted scaffold with various boronic acids or esters. nih.govrsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate. mdpi.com This methodology has been successfully applied to various bromo-substituted heterocyclic systems, including indazoles, demonstrating its utility for the functionalization of scaffolds similar to 7-azaindole. mdpi.com
| Substrate | Coupling Partner | Catalyst | Base | Product |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole |
| Unprotected ortho-bromoanilines | Various boronic esters | Pd(dppf)Cl2 | K2CO3 | Ortho-substituted anilines |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is particularly useful for introducing amino groups at the C-5 position of the this compound scaffold. The reaction involves coupling the bromo-substituted heterocycle with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand, such as XPhos or RuPhos, and a base. nih.govnih.gov This method has been shown to be effective for the amination of various aryl halides, including those with heterocyclic amines, leading to the synthesis of a diverse range of N-arylated products. nih.govresearchgate.net
Stille Coupling and Other Transition Metal-Catalyzed C-C/C-Heteroatom Couplings
The functionalization of the 7-azaindole nucleus, the core structure of this compound, is heavily reliant on transition metal-catalyzed cross-coupling reactions. mdpi.com The bromine atom at the C5 position serves as a versatile handle for introducing a wide array of substituents through various palladium-catalyzed reactions, enabling the synthesis of diverse derivatives. atlanchimpharma.com These methods are central to modern organic synthesis due to their efficiency and tolerance of various functional groups. mdpi.comnih.gov
Stille Coupling
The Stille coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. organic-chemistry.org It involves the reaction of an organostannane (organotin) reagent with an organic halide, such as this compound, in the presence of a palladium catalyst. organic-chemistry.org This methodology has been successfully applied to the 7-azaindole scaffold to introduce alkyl, vinyl, and aryl groups. atlanchimpharma.com
The general reaction mechanism involves a catalytic cycle comprising oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org Key to the success of the reaction is the choice of catalyst, ligands, and additives. harvard.edu Palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used, often in conjunction with phosphine ligands. harvard.edu In some cases, the addition of copper(I) iodide (CuI) can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu
While specific examples detailing the Stille coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 5-bromo-7-azaindole systems provides a strong basis for its application. The conditions outlined in the table below are representative of those used for the functionalization of the 7-azaindole core and are applicable to the title compound.
Table 1: Representative Conditions for Stille Coupling on the 7-Azaindole Core
| Coupling Partner (R-SnBu₃) | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Product (at C5) | Reference |
| Vinyltributyltin | Pd(PPh₃)₄ | CuI | DMF | 80 | Vinyl | harvard.edu |
| (Thien-2-yl)tributylstannane | Pd(PPh₃)₂Cl₂ | - | CH₃CN | Reflux | Thien-2-yl | atlanchimpharma.com |
| (Pyridin-2-yl)trimethylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | Pyridin-2-yl | atlanchimpharma.com |
| Phenyltributylstannane | Pd₂(dba)₃ | AsPh₃ | DMF | 60 | Phenyl | harvard.edu |
Other Transition Metal-Catalyzed C-C/C-Heteroatom Couplings
Beyond the Stille reaction, a host of other transition metal-catalyzed couplings are instrumental in the derivatization of halogenated 7-azaindoles. mdpi.comnih.gov These reactions expand the accessible chemical space, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing an organoboron reagent (boronic acid or ester) with an organic halide. nih.gov It is favored for its mild reaction conditions and the low toxicity of the boron-containing byproducts. organic-chemistry.org For this compound, Suzuki coupling enables the introduction of various aryl and heteroaryl moieties, which is a common strategy in medicinal chemistry. nih.govnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, with a base like potassium carbonate being essential for the catalytic cycle. nih.gov
Heck Coupling: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction allows for the introduction of vinyl groups onto the 7-azaindole core. For instance, coupling with acrylates can introduce functionalized side chains that can be further elaborated. atlanchimpharma.com
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. mdpi.com It couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. google.com This reaction provides a direct route to 5-alkynyl-7-azaindole derivatives.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. It couples an amine with an aryl halide, enabling the synthesis of amino-substituted 7-azaindoles. nih.gov This is particularly valuable for synthesizing compounds with specific pharmacophoric features. The choice of palladium catalyst and ligand (e.g., RuPhos) is critical for achieving high yields. nih.gov
The following table summarizes typical conditions for these versatile cross-coupling reactions as applied to the broader class of halo-7-azaindoles.
Table 2: Overview of Other Cross-Coupling Reactions for 7-Azaindole Functionalization
| Reaction Name | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | C-Aryl | nih.govmdpi.com |
| Heck | Methyl acrylate | Pd(OAc)₂ | KOAc / LiCl | DMF | C-Vinyl | atlanchimpharma.com |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | C-Alkynyl | google.com |
| Buchwald-Hartwig | Secondary Amine | RuPhos Pd G2 | LiHMDS | Toluene | C-Amino | nih.gov |
These transition metal-catalyzed reactions are indispensable tools for the synthetic elaboration of this compound, providing access to a vast library of derivatives for further study.
Reactivity and Advanced Functionalization Strategies of 1 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine
Transformations at the C-5 Bromine Atom
The bromine atom at the C-5 position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling reactions, which fall under the umbrella of nucleophilic aromatic substitution mechanisms.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine ring in the 7-azaindole (B17877) nucleus facilitates nucleophilic aromatic substitution at the C-5 position, particularly through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent. While specific studies on 1-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine are not extensively documented, the reactivity can be inferred from studies on similar 5-bromo-7-azaindole derivatives. For instance, the Suzuki-Miyaura coupling of 5-bromo-7-azaindole with various arylboronic acids is a common strategy in the synthesis of kinase inhibitors. The N-benzyl group is generally stable under these conditions and serves as a crucial protecting group to prevent N-H reactivity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-5 position. The development of specialized ligands has made this a highly efficient and general method. Studies on the amination of unprotected halo-7-azaindoles have demonstrated the feasibility of this reaction on the pyrrolo[2,3-b]pyridine core, suggesting that the N-benzylated substrate would also be a suitable candidate for such transformations.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C-5 bromine and a terminal alkyne, providing access to alkynyl-substituted 7-azaindoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The synthesis of various 7-azaindole derivatives has been achieved using this methodology, highlighting its applicability to the this compound scaffold.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroarylboronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl) |
| Buchwald-Hartwig | Primary or secondary amine | Pd(0) or Pd(II) catalyst, Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C-C (Alkynyl) |
Reductive Debromination and Hydrogenation Studies
Reductive debromination offers a pathway to the parent 1-benzyl-1H-pyrrolo[2,3-b]pyridine scaffold. While specific studies on the reductive debromination of this compound are limited, general methods for aryl halide reduction are applicable. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) is a common approach. It is important to note that under certain hydrogenation conditions, concomitant debenzylation of the nitrogen atom can occur. Therefore, careful selection of reaction conditions is crucial to achieve selective debromination. A patent for the synthesis of 5-bromo-7-azaindole mentions a process involving bromination followed by reductive debromination, indicating the feasibility of this transformation on the core structure google.com.
Reactivity at the Pyrrole (B145914) Moiety (C-2 and C-3 Positions)
The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack, primarily at the C-3 position. More recent methodologies have also enabled functionalization at the C-2 position.
Electrophilic Substitution and Functionalization at C-3
The C-3 position of the pyrrolo[2,3-b]pyridine core is the most nucleophilic and readily undergoes electrophilic aromatic substitution.
Halogenation: Introduction of a halogen at the C-3 position can be achieved using various halogenating agents. For instance, bromination of 7-azaindoles can be accomplished with reagents like N-bromosuccinimide (NBS). Enzymatic halogenation has also been explored, demonstrating the propensity for substitution at the C-3 position nih.gov.
Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group onto electron-rich aromatic rings. This reaction is expected to proceed selectively at the C-3 position of this compound.
C-H Functionalization Approaches at C-2 and C-3
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic systems.
C-H Arylation: Palladium-catalyzed direct C-H arylation allows for the formation of C-C bonds without the need for pre-functionalized starting materials. Studies on N-methyl-7-azaindole have shown that direct arylation at the C-2 position with arylboronic acids can be achieved with high selectivity nih.gov. Furthermore, C-3 arylation of 7-azaindoles has also been reported, often requiring specific directing groups or reaction conditions to control regioselectivity mdpi.com. The N-benzyl group on the pyrrole nitrogen can influence the regioselectivity of these reactions.
| Position | Reaction Type | Typical Reagents | Functional Group Introduced |
|---|---|---|---|
| C-3 | Halogenation | N-Bromosuccinimide (NBS) | -Br |
| C-3 | Formylation (Vilsmeier-Haack) | POCl₃, DMF | -CHO |
| C-2 | C-H Arylation | Arylboronic acid, Pd catalyst | -Aryl |
| C-3 | C-H Arylation | Aryl halide, Pd catalyst | -Aryl |
Chemical Modifications of the N-Benzyl Moiety
The N-benzyl group is often employed as a protecting group for the pyrrole nitrogen. Its removal is a key step in many synthetic sequences to liberate the N-H functionality for further modification or to obtain the final target molecule.
N-Debenzylation: The most common method for the cleavage of the N-benzyl group is catalytic hydrogenation. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere nih.gov. Transfer hydrogenation using a hydrogen donor like ammonium formate is also an effective and often milder alternative mdma.ch. The choice of catalyst and reaction conditions can be critical, especially in the presence of other reducible functional groups, such as the C-5 bromine atom. In some cases, acidic conditions can facilitate the debenzylation process nih.gov.
Multi-Component Reactions and Derivatization Pathways for Chemical Library Generation
The strategic functionalization of the this compound core is pivotal for the generation of diverse chemical libraries essential for drug discovery and chemical biology. This scaffold offers multiple reactive vectors that can be exploited through multi-component reactions (MCRs) and other derivatization strategies to rapidly build molecular complexity from a single, readily accessible starting material. The presence of the bromine atom at the C5 position, the N-benzyl group, and the reactive positions on the pyrrole and pyridine rings allows for a variety of chemical transformations.
Diversity-oriented synthesis (DOS) is a powerful approach for creating libraries of structurally diverse small molecules. While direct examples of MCRs starting with this compound are not extensively documented, the principles of MCRs and DOS applied to related heterocyclic systems can be extrapolated to this scaffold. The primary goal is to introduce a wide range of functional groups and stereochemical arrangements to explore a broader chemical space.
One potential strategy involves leveraging the bromo-substituent for palladium-catalyzed cross-coupling reactions in a sequential, one-pot fashion with other transformations. For instance, a Suzuki or Sonogashira coupling at the C5 position could be followed by a C-H activation/functionalization at the C2 or C3 position of the pyrrole ring, or a reaction involving the pyridine nitrogen.
Another conceptual approach would be to first transform the bromo-group into a more reactive functional handle, such as a boronic ester or an organozinc reagent, which could then participate in a variety of MCRs. For example, a three-component reaction could involve the in situ generated boronic ester of the pyrrolopyridine, an aldehyde, and an amine to generate a diverse library of amino-alkylated derivatives.
Furthermore, the pyrrole moiety itself can undergo reactions such as the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position. This new functional group can then serve as a key building block for a host of subsequent multi-component reactions, including but not limited to, the Biginelli, Hantzsch, or Ugi reactions, thereby enabling the creation of a vast array of fused and decorated heterocyclic systems.
The following table outlines plausible multi-component reaction strategies for the derivatization of this compound, based on established chemical principles for similar heterocyclic compounds.
| Reaction Type | Components | Potential Products | Key Features |
| Suzuki-Miyaura / Amination Sequence | 1. Aryl/heteroaryl boronic acid 2. Amine 3. Palladium catalyst, ligand, base | 5-Aryl/heteroaryl-substituted pyrrolopyridines with further functionalization at other positions. | Sequential or one-pot process to introduce diversity at the C5 position and another site. |
| Sonogashira / Cyclization Cascade | 1. Terminal alkyne 2. Palladium/copper catalyst 3. Cyclization reagent (e.g., azide) | Fused polycyclic systems incorporating the pyrrolopyridine core. | Rapid construction of complex scaffolds through a cascade of reactions. |
| Ugi-type Reaction | 1. Isocyanide 2. Aldehyde/ketone 3. Carboxylic acid | Highly substituted peptide-like structures attached to the pyrrolopyridine backbone. | Introduces significant molecular diversity in a single step. |
| Biginelli-like Condensation | 1. Urea/thiourea 2. Aldehyde 3. β-ketoester | Fused pyrimidine rings onto the pyrrolopyridine scaffold. | Creates novel heterocyclic systems with potential biological activities. |
These derivatization pathways, initiated from the versatile this compound scaffold, provide a robust platform for the generation of extensive and diverse chemical libraries. The application of such strategies is instrumental in the exploration of new chemical entities with potential therapeutic applications.
Structural Elucidation and Theoretical Investigations of 1 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine
Spectroscopic Characterization Techniques for Molecular Structure Confirmation
Spectroscopic techniques are indispensable tools for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the ¹H NMR spectrum of 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, specific chemical shifts and coupling patterns would be expected. The benzylic protons (CH₂) would likely appear as a singlet. The aromatic protons of the benzyl (B1604629) group would exhibit signals in the aromatic region, with multiplicities depending on their substitution pattern. The protons on the pyrrolopyridine core would also show distinct signals, with their chemical shifts influenced by the bromine atom and the fused ring system.
¹³C NMR: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the benzylic carbon, the carbons of the phenyl ring, and the carbons of the 5-bromopyrrolopyridine core. The carbon atom attached to the bromine would show a characteristic chemical shift.
While detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the cited literature, the expected spectral features can be predicted based on the analysis of related structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzylic CH₂ | Singlet | Signal in aliphatic region |
| Phenyl CH | Multiplets in aromatic region | Signals in aromatic region |
| Pyrrolopyridine CH | Doublets/Singlets in aromatic/heteroaromatic region | Signals in aromatic/heteroaromatic region |
| Quaternary Carbons | - | Signals in aromatic/heteroaromatic region |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.
MS: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula (C₁₄H₁₁BrN₂). This is a crucial step in confirming the identity of the compound.
Specific experimental MS and HRMS data for this compound are not readily found in the provided search results.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Observation |
| Mass Spectrometry (MS) | Molecular ion peaks [M]⁺ and [M+2]⁺ with characteristic bromine isotopic pattern. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement confirming the elemental formula C₁₄H₁₁BrN₂. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and benzylic groups, as well as C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.
Detailed experimental IR data for this specific compound is not available in the provided literature.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Benzylic) | 3000-2850 |
| C=C and C=N Stretch (Aromatic/Heteroaromatic) | 1600-1450 |
| C-H Bending | 900-675 |
A search of the available literature did not yield a single-crystal X-ray diffraction study for this compound. However, a study on the related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, revealed a monoclinic crystal system with a P2₁/c space group researchgate.net.
Advanced Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound could be employed to:
Optimize the molecular geometry: To predict the most stable three-dimensional structure.
Analyze the frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and reactivity.
Generate theoretical spectroscopic data: DFT can be used to predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structural validation.
Specific DFT studies on this compound were not found in the surveyed literature.
Mechanistic Studies Through Computational Reaction Modeling
Computational reaction modeling is a powerful tool used to investigate the mechanisms of chemical reactions, including those for the synthesis and functionalization of heterocyclic compounds like this compound. These studies provide insights into reaction pathways, transition states, and the energetics involved, which are often difficult to determine through experimental means alone.
Theoretical Framework: Mechanistic studies for compounds in the 7-azaindole (B17877) family typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a common choice due to its balance of accuracy and computational cost. nih.gov Calculations would be performed to model key synthetic steps, such as the introduction of the benzyl group at the N1 position or the bromination at the C5 position of the 1H-pyrrolo[2,3-b]pyridine core.
Modeling Reaction Pathways: A computational study would begin by optimizing the geometries of reactants, intermediates, transition states, and products. By calculating the potential energy surface, researchers can map out the most likely reaction pathway. For instance, in the N-benzylation step, modeling would help determine whether the reaction proceeds via an SN2 or another mechanism by locating the corresponding transition state and calculating its activation energy.
Energetics and Feasibility: A primary output of these studies is the reaction energy profile. This profile illustrates the energy changes throughout the reaction, highlighting the activation energies for each step. A lower activation energy suggests a more favorable and faster reaction. These theoretical calculations can predict reaction feasibility and help optimize experimental conditions such as temperature and catalyst choice.
Table 1: Key Parameters in Computational Reaction Modeling
| Parameter | Description | Typical Method of Calculation | Significance |
|---|---|---|---|
| Geometric Optimization | Finding the lowest energy arrangement of atoms for a molecule (reactants, products, intermediates). | DFT (e.g., B3LYP functional with a basis set like 6-311++G(d,p)) | Provides stable 3D structures and bond lengths/angles. nih.gov |
| Transition State Search | Locating the highest energy point along the reaction coordinate, representing the energy barrier. | Synchronous Transit-Guided Quasi-Newton (STQN) methods | Identifies the structure of the transition state and is crucial for calculating activation energy. |
| Frequency Calculation | Calculation of vibrational frequencies for optimized structures. | DFT | Confirms that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Calculated from the potential energy surface | Determines the kinetic feasibility and rate of a reaction. |
| Reaction Energy (ΔEr) | The net energy difference between the products and the reactants. | Calculated from the potential energy surface | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
By applying these computational methods, a detailed, atom-level understanding of the reaction mechanisms for synthesizing this compound could be achieved, guiding further synthetic efforts.
Molecular Dynamics Simulations and Ligand-Target Interaction Profiling (from a chemical binding perspective)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. Such studies are common for the 1H-pyrrolo[2,3-b]pyridine scaffold, which is a core component of many kinase inhibitors. nih.govrsc.org
Simulating the Ligand-Protein Complex: An MD simulation begins with a starting structure of the ligand docked into the binding site of a target protein. This complex is then placed in a simulated physiological environment, typically a box of water molecules with ions to mimic the body's salt concentration. The simulation engine then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific period, often on the scale of nanoseconds to microseconds. nih.gov
Analyzing Binding Stability and Interactions: The primary goal of these simulations is to assess the stability of the ligand within the binding pocket and to characterize the specific interactions that maintain the bound state. Key analyses include:
Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the ligand and protein backbone atoms over time. A stable, low RMSD for the ligand indicates that it remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, showing which residues are most affected by the ligand's presence.
Interaction Analysis: Throughout the simulation, the types and duration of non-covalent interactions are monitored. These include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. nih.govnih.gov Identifying which residues of the target protein consistently interact with the ligand is crucial for understanding the basis of its binding affinity.
Binding Free Energy Calculations: Advanced computational techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to the MD simulation trajectory to estimate the binding free energy (ΔG) of the ligand-target complex. scilit.comnih.gov This value provides a theoretical prediction of the binding affinity and can be used to compare different ligands. The energy is typically decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energy. nih.gov
Table 2: Key Analyses in Molecular Dynamics Simulations for Ligand-Target Profiling
| Analysis Type | Description | Information Gained |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of the ligand when bound to a receptor. | Provides the initial 3D pose for the MD simulation. scilit.com |
| RMSD Analysis | Measures the average distance between the atoms of the ligand/protein over time compared to a reference structure. | Assesses the stability and convergence of the simulation and the ligand's pose. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein residues. | Identifies key directional interactions that contribute to binding specificity. |
| Hydrophobic Interaction Profiling | Maps contacts between nonpolar groups on the ligand (e.g., the benzyl and bromo-phenyl rings) and the protein. | Highlights the role of the hydrophobic effect in ligand binding, which is often a major driving force. |
For this compound, MD simulations could be used to predict its binding mode and affinity for various protein targets, such as kinases, which are frequently targeted by related 7-azaindole derivatives. researchgate.netresearchgate.net The results would offer critical insights into its potential biological activity and provide a rational basis for designing more potent and selective derivatives.
Molecular Design Principles and Structure Property Relationships Spr in 1 Benzyl 5 Bromo 1h Pyrrolo 2,3 B Pyridine
Influence of N-Benzylation on the Electronic and Conformational Landscape of the Pyrrolo[2,3-b]pyridine Scaffold
The introduction of a benzyl (B1604629) group at the N-1 position of the pyrrolo[2,3-b]pyridine core significantly alters the molecule's characteristics. N-alkylation, in general, modifies the electronic profile and steric environment of the parent heterocycle. beilstein-journals.org The benzyl group, connected via a methylene spacer, is not in direct conjugation with the heterocyclic ring system. However, it influences the molecule's properties through several mechanisms:
Electronic Effects : The benzyl group can be considered weakly electron-donating through induction. This can subtly increase the electron density of the pyrrole (B145914) ring, potentially affecting its reactivity in chemical transformations. Furthermore, N-substitution prevents the formation of the N-H···N hydrogen-bonded dimers characteristic of unsubstituted 7-azaindole (B17877), thereby modifying its self-assembly behavior and solubility. medchemexpress.com
Conformational Flexibility : The benzyl substituent introduces significant conformational flexibility. Rotation around the N-CH₂ and CH₂-Phenyl bonds allows the phenyl ring to adopt various orientations relative to the planar pyrrolo[2,3-b]pyridine core. This conformational landscape can be critical for binding to biological targets, as specific spatial arrangements may be required for optimal interaction with a receptor's active site. X-ray crystallography studies of related N-benzyl heterocyclic compounds have confirmed the non-planar arrangement of the benzyl group relative to the core structure. mdpi.com
Physicochemical Properties : The large, hydrophobic benzyl group increases the lipophilicity (LogP) of the molecule compared to the unsubstituted 5-bromo-7-azaindole. This modification is critical as it directly impacts the compound's solubility, membrane permeability, and pharmacokinetic profile.
| Property | Influence of N-Benzyl Group | Consequence |
|---|---|---|
| Electronic Nature | Weakly electron-donating (inductive effect) | Subtle modulation of ring electron density |
| Hydrogen Bonding | Blocks N-H proton; acts as H-bond acceptor only | Alters solubility and crystal packing; prevents dimerization |
| Conformation | Introduces rotational freedom | Allows for multiple spatial orientations for target binding |
| Lipophilicity | Increases non-polar surface area | Enhances membrane permeability; modifies pharmacokinetic profile |
Impact of the C-5 Bromine Atom on Reactivity and Aromaticity of the Heterocyclic System
The bromine atom at the C-5 position of the pyridine ring is a strategic feature that profoundly influences the compound's chemical reactivity and electronic distribution.
Reactivity : The primary impact of the C-5 bromine is its role as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.neteurekaselect.com This allows for the late-stage functionalization of the 7-azaindole core, enabling the synthesis of diverse libraries of compounds for screening and optimization. medchemexpress.comacs.org For example, the bromine can be replaced with various aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for exploring structure-activity relationships at this position. nih.gov
| Reaction Type | Coupling Partner | Bond Formed | Significance |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | C-C (Aryl/Alkyl) | Introduction of diverse carbon-based substituents |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Creation of rigid, linear extensions |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N | Installation of amino groups for H-bonding |
| Stille Coupling | Organotin Reagent (R-Sn(R')₃) | C-C | Alternative method for C-C bond formation |
Strategic Substituent Effects on the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold offers multiple positions for substitution, and the strategic placement of different functional groups is a cornerstone of its use in drug discovery. Structure-activity relationship (SAR) studies have revealed that modifications at positions 1, 3, and 5 are particularly effective for modulating biological activity. nih.gov
Position 1 (N-1) : As discussed, substitution on the pyrrole nitrogen primarily impacts physicochemical properties like solubility and lipophilicity and provides steric bulk that can orient the molecule within a binding pocket.
Position 3 : This position on the pyrrole ring is often a key interaction point. Functionalization here can directly influence target binding. For example, in kinase inhibitors, groups at C-3 often form critical hydrogen bonds or hydrophobic interactions. nih.gov
The development of M1 positive allosteric modulators based on the pyrrolo[2,3-b]pyridine core exemplifies the power of iterative parallel synthesis and strategic substitution to optimize potency and pharmacological profiles. nih.gov
| Position | Typical Substituents | Observed Impact on Properties/Activity | Reference Example |
|---|---|---|---|
| 1 (N-H) | Alkyl, Benzyl, Aryl | Modulates lipophilicity, solubility, and steric profile. nih.gov | N-substitution is a common strategy in kinase inhibitors. researchgate.net |
| 3 | Aminomethyl, Heterocycles | Directly influences target affinity and selectivity. nih.gov | 3-aminomethyl-7-azaindoles show high affinity for the D4 receptor. nih.gov |
| 5 | Halogens, Aryl (via coupling), Carboxamides | Fine-tunes electronics, provides vectors for further interaction. nih.gov | Electron-withdrawing groups can enhance antitumor activity. nih.gov |
Theoretical Frameworks for Predicting and Explaining Structure-Property Correlations in 7-Azaindoles
Computational chemistry provides powerful tools for understanding and predicting the properties of 7-azaindole derivatives, thereby guiding synthetic efforts. Density Functional Theory (DFT) is a widely used theoretical framework for this purpose. mdpi.comresearchgate.net
DFT calculations can accurately predict a range of molecular properties:
Electronic Spectra : Theoretical calculations of UV absorption and electron spectra for 7-azaindole show good agreement with experimental data, allowing for the prediction of these properties for novel derivatives. mdpi.comresearchgate.net
Molecular Geometry : Geometry optimization using methods like B3LYP/6-31G(d) can predict bond lengths, bond angles, and rotational constants that align well with experimental values derived from microwave spectroscopy. mdpi.com
Reactivity Descriptors : DFT can be used to calculate global reactivity descriptors based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), help rationalize and predict the reactivity of different sites on the molecule. rsc.org For example, these calculations can explain the regioselectivity of electrophilic or nucleophilic attacks.
Reaction Mechanisms : Theoretical modeling is instrumental in elucidating complex reaction mechanisms, such as the Rh(III)-catalyzed synthesis of 7-azaindoles, by calculating the energy barriers for various steps like C-H activation and reductive elimination. semanticscholar.orgresearchgate.net
These theoretical frameworks provide a deep, quantitative understanding of the structure-property relationships in the 7-azaindole system, complementing experimental findings and accelerating the design of molecules with desired characteristics. medchemexpress.com
| Parameter | Definition | Predicted Property |
|---|---|---|
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Electron-donating/accepting ability; related to ionization potential and electron affinity |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability; a smaller gap implies higher reactivity |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Escaping tendency of an electron from a stable system |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution or charge transfer |
| Electrophilicity Index (ω) | μ² / 2η | Propensity of a species to accept electrons; a global reactivity index |
Emerging Research Applications and Future Directions in Chemical Synthesis and Materials Science
Role of 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Intermediate
The structural framework of this compound, featuring a fused pyrrole (B145914) and pyridine ring, provides a chemically rich scaffold for organic synthesis. The presence of a bromine atom at the 5-position and a benzyl (B1604629) group at the 1-position offers distinct sites for functionalization, making it a valuable building block for more complex molecules.
Application in the Synthesis of Complex Heterocyclic Systems
The 7-azaindole (B17877) core is a privileged structure in medicinal chemistry and the development of complex organic molecules. ijper.org The bromo-substituent on this compound serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of intricate heterocyclic systems.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are instrumental in the derivatization of the 5-bromo-7-azaindole scaffold. For instance, the Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the bromo-derivative with boronic acids, leading to the synthesis of 5-aryl-7-azaindoles. Similarly, the Sonogashira reaction facilitates the introduction of alkynyl groups, which can be further elaborated into other functional moieties or used to construct extended π-conjugated systems.
The strategic application of these cross-coupling reactions enables the synthesis of polycyclic and highly functionalized heterocyclic compounds that are otherwise difficult to access. The benzyl group on the pyrrole nitrogen not only serves as a protecting group but can also influence the reactivity and solubility of the molecule, further expanding its synthetic utility. The ability to selectively functionalize the 7-azaindole core through these methods underscores the importance of this compound as a key intermediate in the synthesis of complex molecular architectures.
Potential in Functional Materials Research (e.g., Organic Semiconductors, Optoelectronic Devices)
The inherent electronic properties of the pyrrolo[2,3-b]pyridine scaffold have drawn attention to its potential application in the field of functional organic materials. The electron-rich pyrrole fused with the electron-deficient pyridine ring creates a unique electronic structure that can be fine-tuned through chemical modification, making these compounds promising candidates for use in organic semiconductors and optoelectronic devices. rsc.org
Recent studies have begun to explore the use of pyrrolo[2,3-b]pyridine (PPy) as a donor moiety in organic semiconducting materials. nih.gov Although pyrrole-based materials have shown promise, their stability can be a challenge. The fused pyridine ring in the PPy structure can enhance stability while also modulating the electronic properties. To date, the PPy core has not been extensively studied in the context of organic electronics, representing a promising area for future research. nih.gov
Design Principles for Pyrrolo[2,3-b]pyridine-Based Donor-Acceptor Systems
A key strategy in the design of organic semiconductors is the creation of donor-acceptor (D-A) systems, where electron-donating and electron-accepting units are linked to facilitate intramolecular charge transfer. This design principle is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In a recent study, a donor-acceptor-donor (D-A-D) type small molecule, PPy-BT2T-PPy, was synthesized for OFET applications. nih.gov In this molecule, the pyrrolo[2,3-b]pyridine (PPy) units act as the electron donors, and a thiophene-flanked benzo[c] ijper.orgnih.govuni-rostock.dethiadiazole (BT) serves as the electron acceptor. nih.gov This research highlights several important design principles:
Donor Moiety Selection: The use of the PPy unit as a novel donor showcases the potential for exploring unconventional pyrrole-fused ring systems to achieve desirable electronic properties.
Acceptor Core: The choice of a strong acceptor like benzothiadiazole is critical for establishing a significant energy level offset between the donor and acceptor, which is essential for charge separation.
π-Spacers: Thiophene units were used as spacers to connect the donor and acceptor moieties. These spacers play a crucial role in mediating the electronic communication between the donor and acceptor and can influence the planarity and charge transport properties of the molecule.
Solubilizing Groups: The attachment of long alkyl chains, such as dodecyl groups, to the nitrogen of the pyrrole ring is a common strategy to improve the solubility of the molecule in organic solvents, which is essential for solution-based processing of thin films for electronic devices. nih.gov
The synthesis and characterization of such D-A-D molecules provide valuable insights into the structure-property relationships of PPy-based materials and pave the way for the design of new functional materials based on the this compound scaffold.
Advances in Catalytic Methodologies for Derivatization and Scaffold Modification
The functionalization of the this compound scaffold is heavily reliant on advances in catalytic methodologies. The development of new and efficient catalytic systems allows for greater control over the derivatization process, enabling the synthesis of a diverse range of analogs with tailored properties.
Traditional cross-coupling reactions, predominantly catalyzed by palladium, remain a cornerstone for modifying the 5-bromo position of the 7-azaindole core. The versatility of these reactions allows for the introduction of various carbon and heteroatom-based substituents. However, recent research has focused on developing more sustainable and efficient catalytic systems, including the use of novel ligands and catalyst systems that can operate under milder conditions.
A significant advancement in the functionalization of heterocyclic compounds is the development of C-H activation strategies. uni-rostock.de These methods allow for the direct formation of new bonds at otherwise unreactive C-H positions, bypassing the need for pre-functionalized starting materials. For the 7-azaindole scaffold, C-H activation opens up new avenues for derivatization at positions other than the halogenated site. For instance, palladium-catalyzed direct arylation at the C3 position of the 7-azaindole ring has been reported, offering a complementary approach to traditional cross-coupling methods. uni-rostock.de
The application of these advanced catalytic methodologies to this compound could enable a more comprehensive exploration of its chemical space. For example, after a cross-coupling reaction at the C5-position, subsequent C-H functionalization at other positions on the ring system could lead to the rapid assembly of highly complex and diverse molecular structures.
Development of Chemical Probes for Molecular Recognition and Interrogation (without biological outcomes)
The intrinsic photophysical properties of the 7-azaindole scaffold make it an attractive core for the development of chemical probes for molecular recognition and sensing applications. 7-Azaindole and its derivatives are known to be fluorescent, and their emission properties are often sensitive to the local environment, such as solvent polarity and hydrogen bonding interactions. acs.org This sensitivity can be harnessed to design probes that signal the presence of specific analytes through a change in their fluorescence signal.
While much of the research on 7-azaindole-based probes has been in a biological context, the fundamental principles can be applied to the development of probes for non-biological molecular recognition. For example, a 7-azaindole derivative has been incorporated into a BODIPY-based fluorescent probe to detect hydrophobic proteins. researchgate.net This demonstrates the utility of the 7-azaindole moiety in creating environmentally sensitive fluorescent reporters.
This compound serves as an excellent starting point for the synthesis of such chemical probes. The benzyl group can be used to tune the photophysical properties and solubility of the probe, while the bromo group provides a convenient handle for attaching a recognition unit. This recognition unit can be designed to selectively bind to a target analyte through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination. Upon binding to the analyte, the local environment of the 7-azaindole fluorophore would be altered, leading to a measurable change in its fluorescence intensity, wavelength, or lifetime.
The development of such probes based on the this compound scaffold could find applications in various fields, including environmental monitoring, materials science, and chemical process control, where the selective detection of specific molecules is required.
Unexplored Reactivity Patterns and Novel Synthetic Transformations
While much is known about the reactivity of the 7-azaindole scaffold, particularly at the halogenated positions, there remain opportunities to explore novel reactivity patterns and develop new synthetic transformations. The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring in this compound can give rise to unique and potentially unexplored chemical behavior.
Future research could focus on several areas:
Dearomatization Reactions: Investigating the dearomatization of the pyrrolo[2,3-b]pyridine core could lead to the synthesis of novel three-dimensional scaffolds with interesting stereochemical properties.
Photocatalysis and Electrochemistry: The application of modern synthetic methods such as photocatalysis and electrochemistry to the derivatization of this compound could unveil new reaction pathways and provide access to previously inaccessible derivatives.
Reactions involving the Benzyl Group: While often considered a protecting group, the benzyl moiety itself can participate in chemical transformations. Exploring reactions that involve the benzyl group, such as benzylic C-H activation or cleavage under specific conditions, could lead to new functionalization strategies.
Multicomponent Reactions: The development of novel multicomponent reactions involving this compound as a key building block would allow for the rapid and efficient synthesis of complex molecules in a single step, aligning with the principles of green and sustainable chemistry.
By systematically exploring these and other novel reactivity patterns, the synthetic utility of this compound can be further expanded, solidifying its role as a versatile platform for chemical innovation.
Q & A
Basic Question: How can the synthesis of 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine be optimized for high yield and purity?
Answer:
The N1-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl bromide is a key step. Optimal conditions include:
- Base: Potassium hydroxide (KOH) at 2.70 mmol per 1.78 mmol substrate to deprotonate the pyrrolo nitrogen.
- Catalyst: Tetrabutylammonium hydrogen sulfate (Bu4N+HSO4⁻, 0.15 mmol) to enhance phase transfer in a biphasic system.
- Solvent/Temperature: Reactions typically proceed at reflux in a polar aprotic solvent (e.g., THF or DMF).
- Work-up: Purification via silica gel chromatography or recrystallization yields >99% purity . For scale-up, monitor reaction progress via TLC or HPLC to minimize side products like dialkylated species.
Basic Question: What spectroscopic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Key signals include the benzyl group (δ ~4.8–5.2 ppm for CH2, aromatic protons at δ ~7.2–8.4 ppm) and pyrrolo[2,3-b]pyridine protons (e.g., H-3 at δ ~8.3–8.4 ppm). Coupling constants (e.g., J = 2.1–2.2 Hz) confirm regioselectivity .
- Mass Spectrometry: HRMS (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 297.02 for C14H10BrN2).
- HPLC: Purity assessment (≥97%) using C18 columns with UV detection at 254 nm .
Advanced Question: How do substituents at the 3- and 5-positions influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?
Answer:
- 3-Position Modifications: Electron-withdrawing groups (e.g., ethynyl, cyano) enhance π-stacking with kinase ATP-binding pockets. For example, 3-phenylethynyl derivatives show IC50 < 10 nM against Bruton’s tyrosine kinase (BTK) .
- 5-Position Bromine: Acts as a leaving group for cross-coupling (e.g., Suzuki reactions) to introduce aryl/heteroaryl groups. Bromine retention may improve lipophilicity for blood-brain barrier penetration in neuroprotective studies .
- Combined Effects: 3,5-Disubstituted analogs (e.g., 3-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile) exhibit dual activity against kinases and microbial targets .
Advanced Question: How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Assay Variability: Differences in T. cruzi amastigote IC50 values (e.g., 0.5–5 µM) may arise from assay conditions (e.g., host cell type, incubation time). Standardize protocols using matched isogenic parasite strains .
- Structural Ambiguity: Verify regiochemistry (e.g., N1 vs. N7 alkylation) via NOESY or X-ray crystallography, as misassignment can lead to false SAR conclusions .
- Off-Target Effects: Use counter-screens (e.g., kinase panels) to distinguish target-specific activity from nonspecific cytotoxicity .
Advanced Question: What mechanisms underlie the antitrypanosomal activity of this compound analogs?
Answer:
- Nucleoside Analogs: Ribose-modified derivatives (e.g., 3-bromo-4-amino-N1-ribofuranosyl-pyrrolo[2,3-b]pyridine) inhibit trypanosomal purine salvage pathways by mimicking endogenous nucleosides .
- Kinase Inhibition: Analogous to FDA-approved B-RAF inhibitors (e.g., dabrafenib), 5-bromo derivatives may block parasite proliferation via MAPK pathway disruption .
Basic Question: What analytical methods ensure batch-to-batch consistency in pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Purity: HPLC with dual-wavelength detection (254 nm and 280 nm) to track impurities (e.g., residual benzyl bromide).
- Stability Studies: Accelerated degradation under acidic (pH 1–3) and oxidative (H2O2) conditions identifies labile substituents (e.g., bromine hydrolysis) .
Advanced Question: How can computational modeling guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Answer:
- Docking Studies: Use crystal structures of kinase ATP-binding pockets (e.g., PDB: 4UVC for BTK) to predict binding poses of 3-alkynyl-5-bromo derivatives.
- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize synthetic targets .
Basic Question: What stability challenges arise during the storage of this compound?
Answer:
- Light Sensitivity: Bromine substituents make the compound prone to photodegradation. Store in amber vials under inert gas (N2/Ar) at –20°C.
- Hydrolysis: Susceptible to moisture-induced debromination. Use molecular sieves in storage containers and avoid aqueous work-up unless necessary .
Advanced Question: How does Fischer cyclization improve access to 5-bromo-pyrrolo[2,3-b]pyridine scaffolds?
Answer:
- Methodology: Cyclize hydrazine derivatives (e.g., 2-arylhydrazonopyridines) in polyphosphoric acid (PPA) at 120–140°C. This one-pot reaction introduces bromine via in situ halogenation .
- Advantages: Enables regioselective synthesis of 2,3-disubstituted analogs (e.g., 2-methyl-3-phenyl derivatives) without protecting-group strategies .
Advanced Question: What structural modifications enhance the pharmacokinetics of pyrrolo[2,3-b]pyridine antitrypanosomal agents?
Answer:
- Prodrug Strategies: Esterify hydroxyl groups (e.g., methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) to improve oral bioavailability.
- Ribose Masking: Acetylate ribofuranosyl hydroxyls to enhance membrane permeability, followed by intracellular esterase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
